(Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 887206-27-1
VCID: VC7065291
InChI: InChI=1S/C15H13N3O5S3/c1-23-13(19)8-18-10-5-4-9(26(16,21)22)7-12(10)25-15(18)17-14(20)11-3-2-6-24-11/h2-7H,8H2,1H3,(H2,16,21,22)
SMILES: COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CS3
Molecular Formula: C15H13N3O5S3
Molecular Weight: 411.47

(Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 887206-27-1

Cat. No.: VC7065291

Molecular Formula: C15H13N3O5S3

Molecular Weight: 411.47

* For research use only. Not for human or veterinary use.

(Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate - 887206-27-1

Specification

CAS No. 887206-27-1
Molecular Formula C15H13N3O5S3
Molecular Weight 411.47
IUPAC Name methyl 2-[6-sulfamoyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C15H13N3O5S3/c1-23-13(19)8-18-10-5-4-9(26(16,21)22)7-12(10)25-15(18)17-14(20)11-3-2-6-24-11/h2-7H,8H2,1H3,(H2,16,21,22)
Standard InChI Key HXWFHOWOJSDPQF-ICFOKQHNSA-N
SMILES COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CS3

Introduction

The compound (Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic molecule belonging to the class of benzo[d]thiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

This article provides a detailed examination of the compound's structure, synthesis, characterization, and potential applications based on available research.

Synthesis

The synthesis of (Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves:

  • Formation of the benzo[d]thiazole scaffold: This is achieved through cyclization reactions involving o-amino thiophenols and carbon disulfide derivatives.

  • Introduction of the thiophene-carbonyl moiety: Thiophene carboxylic acid derivatives are used for acylation reactions.

  • Esterification: Methylation of the carboxylic acid group to form the methyl ester.

  • Sulfamoylation: Introduction of the sulfamoyl group using sulfamoyl chloride or equivalent reagents.

Each step is monitored using techniques like Thin Layer Chromatography (TLC) and spectral analysis.

Characterization

The compound's identity and purity are confirmed using advanced analytical techniques:

TechniquePurpose
NMR SpectroscopyDetermines chemical shifts for protons and carbons, confirming molecular structure.
Mass SpectrometryConfirms molecular weight through ion peak analysis.
IR SpectroscopyIdentifies functional groups like -SO2NH2 and C=O through characteristic vibrations.
X-Ray CrystallographyProvides detailed three-dimensional structural information.

Biological Significance

Benzo[d]thiazole derivatives, including this compound, have demonstrated promising biological activities:

  • Anti-inflammatory Potential:

    • Molecular docking studies suggest that the compound may inhibit enzymes like 5-lipoxygenase (5-LOX), a key target in inflammation pathways .

  • Antimicrobial Activity:

    • The sulfamoyl group enhances antimicrobial efficacy against Gram-positive and Gram-negative bacteria by interfering with folate biosynthesis .

  • Anticancer Properties:

    • Benzo[d]thiazole derivatives are known to interact with DNA or inhibit kinases involved in cancer cell proliferation .

Applications and Future Directions

Application AreaPotential Use
PharmaceuticalsDevelopment of anti-inflammatory or antimicrobial drugs.
Cancer ResearchExploration as an anticancer agent through kinase inhibition studies.
Drug DesignOptimization for enhanced bioavailability and target specificity via molecular modeling.

Further research is required to:

  • Conduct in vivo studies to confirm its efficacy and safety profile.

  • Explore modifications to improve solubility and metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator